Pyropheophorbide a
Pyropheophorbide a
Pyropheophorbide a is a pheophorbide. It is a conjugate acid of a pyropheophorbide a anion.
Pyropheophorbide a is a natural product found in Mizuhopecten yessoensis, Atalantia monophylla, and other organisms with data available.
Pyropheophorbide a is a natural product found in Mizuhopecten yessoensis, Atalantia monophylla, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
24533-72-0
VCID:
VC20759866
InChI:
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1
SMILES:
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
Molecular Formula:
C33H34N4O3
Molecular Weight:
534.6 g/mol
Pyropheophorbide a
CAS No.: 24533-72-0
Cat. No.: VC20759866
Molecular Formula: C33H34N4O3
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyropheophorbide a is a pheophorbide. It is a conjugate acid of a pyropheophorbide a anion. Pyropheophorbide a is a natural product found in Mizuhopecten yessoensis, Atalantia monophylla, and other organisms with data available. |
|---|---|
| CAS No. | 24533-72-0 |
| Molecular Formula | C33H34N4O3 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |
| Standard InChI | InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |
| Standard InChI Key | FDKRLXBXYZKWRZ-PBVYKCSPSA-N |
| Isomeric SMILES | CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
| SMILES | CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
| Canonical SMILES | CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
| Appearance | A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator